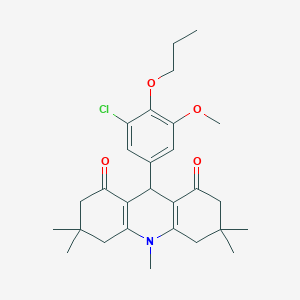![molecular formula C16H12BrClN2O4 B423205 5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide](/img/structure/B423205.png)
5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is a complex organic compound that features a benzodioxole ring, bromine, chlorine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide typically involves the condensation of 5-bromo-2-methoxybenzohydrazide with 6-chloro-1,3-benzodioxole-5-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the benzodioxole and bromine functional groups.
5-(Bromomethyl)-1,3-benzodioxole: Another related compound with a bromomethyl group.
Uniqueness
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H12BrClN2O4 |
|---|---|
分子量 |
411.6g/mol |
IUPAC名 |
5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H12BrClN2O4/c1-22-13-3-2-10(17)5-11(13)16(21)20-19-7-9-4-14-15(6-12(9)18)24-8-23-14/h2-7H,8H2,1H3,(H,20,21)/b19-7+ |
InChIキー |
LUUVTTQFBVWLQK-FBCYGCLPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


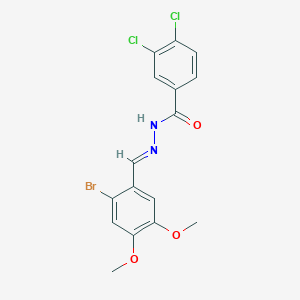
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B423124.png)
![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423126.png)
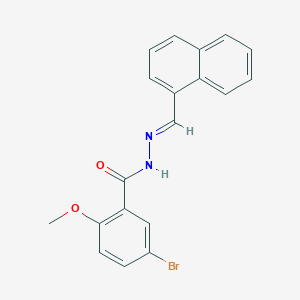
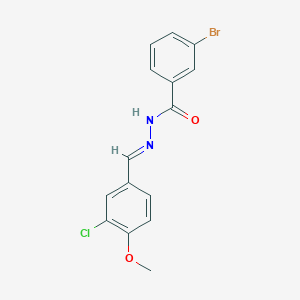
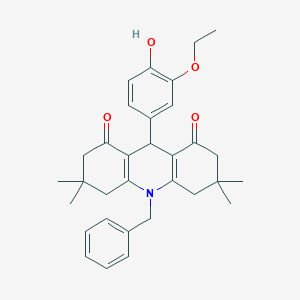
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide](/img/structure/B423133.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423135.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B423137.png)

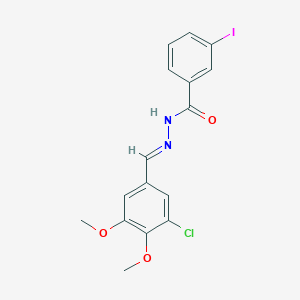
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423143.png)
![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423144.png)
